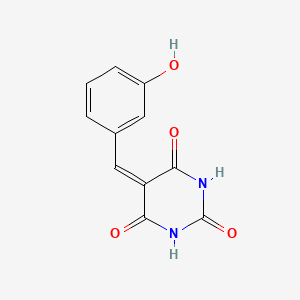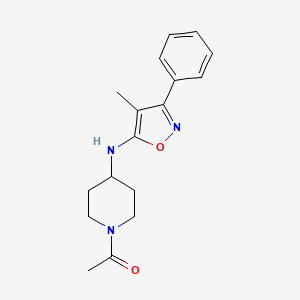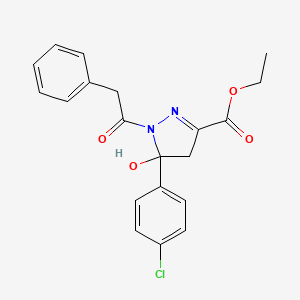
1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole, commonly known as CPTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPTH belongs to the class of pyrazole compounds and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of CPTH involves its inhibition of HDACs, which leads to an increase in histone acetylation. This, in turn, leads to changes in gene expression that can result in cell cycle arrest and apoptosis. CPTH has also been found to inhibit the activity of other enzymes, including DNA methyltransferases and protein kinases, which may contribute to its biological effects.
Biochemical and Physiological Effects
CPTH has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of HDACs, CPTH has been found to inhibit the activity of several other enzymes, including DNA methyltransferases and protein kinases. CPTH has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPTH in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the role of HDACs in various biological processes and diseases. However, one limitation of using CPTH is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CPTH. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its potential role in epigenetic regulation and the treatment of epigenetic disorders. Further research is also needed to fully understand the mechanism of action of CPTH and its potential side effects.
Métodos De Síntesis
CPTH can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, and 2-thiophenecarboxaldehyde with hydrazine hydrate in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure CPTH.
Aplicaciones Científicas De Investigación
CPTH has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of histone deacetylases (HDACs), which are enzymes that play a key role in epigenetic regulation. CPTH has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-(4-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-14-9-7-13(8-10-14)16-12-18(19-6-3-11-24-19)23(22-16)17-5-2-1-4-15(17)21/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSJAFRPNCQMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B5025314.png)
![1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5025316.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5025321.png)

![4-butoxy-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5025341.png)

![2-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B5025353.png)

![3-(2-thienyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5025366.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5025371.png)
![3-(4-methoxyphenyl)-4-(3-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5025376.png)

